molecular formula C17H15BrN2O2 B5228227 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No. B5228227
M. Wt: 359.2 g/mol
InChI Key: AIKOWBSMVDHRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative that is widely used in scientific research due to its unique properties. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its binding to the benzodiazepine site of the GABA-A receptor. This binding enhances the affinity of the receptor for GABA, resulting in an increase in the opening of the chloride ion channel. This leads to an increase in inhibitory neurotransmission, resulting in sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one include sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. These effects are due to the compound's enhancement of inhibitory neurotransmission through the GABA-A receptor. However, prolonged use of benzodiazepines can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one in lab experiments include its potent and selective action on the GABA-A receptor, its ability to produce consistent and reproducible effects, and its well-established mechanism of action. However, the limitations of using this compound include the potential for tolerance, dependence, and withdrawal symptoms with prolonged use, as well as the potential for non-specific effects on other receptors and neurotransmitters.

Future Directions

There are several future directions for research involving 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. One area of research could focus on developing new benzodiazepine derivatives with improved selectivity and reduced side effects. Another area of research could focus on the development of new drugs that target the GABA-A receptor through alternative mechanisms. Additionally, research could focus on the potential use of benzodiazepines in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, and insomnia.

Synthesis Methods

There are several methods for synthesizing 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. One of the most common methods involves the reaction of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one as a white crystalline solid.

Scientific Research Applications

4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is widely used in scientific research as a tool to study the GABA-A receptor. This compound acts as a positive allosteric modulator of the receptor, enhancing the binding of GABA and increasing the opening of the chloride ion channel. This results in an increase in inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects.

properties

IUPAC Name

4-acetyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-10-16(22)19-15-8-7-13(18)9-14(15)17(20)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOWBSMVDHRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.